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molecular formula C8H10N4O B8633833 (7-Amino-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanol

(7-Amino-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanol

Cat. No. B8633833
M. Wt: 178.19 g/mol
InChI Key: ZJZCOFZTXHEGCS-UHFFFAOYSA-N
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Patent
US08614221B2

Procedure details

(7-amino-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanol (1-1) (14.1 g, 79.2 mmol) was dissolved in anhydrous CHCl3 (500 mL) and TI-IF (250 mL). Activated MnO2 (68.9 g, 792 mmol) was added to the mixture, and the mixture was stirred for 16 h. After filtration through a plug of Celite pad, the filtrate was evaporated to give 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde (1-2) as a yellowish solid.
Quantity
14.1 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
68.9 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]2[N:8]=[C:9]([CH3:11])[CH:10]=[C:6]2[N:5]=[CH:4][C:3]=1[CH2:12][OH:13]>C(Cl)(Cl)Cl.O=[Mn]=O>[NH2:1][C:2]1[N:7]2[N:8]=[C:9]([CH3:11])[CH:10]=[C:6]2[N:5]=[CH:4][C:3]=1[CH:12]=[O:13]

Inputs

Step One
Name
Quantity
14.1 g
Type
reactant
Smiles
NC1=C(C=NC=2N1N=C(C2)C)CO
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
68.9 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration through a plug of Celite pad
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=C(C=NC=2N1N=C(C2)C)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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